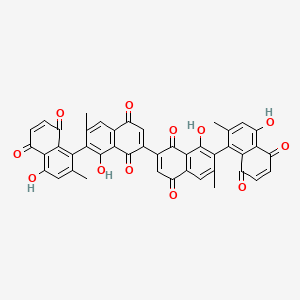

Bisisodiospyrin

Description

Properties

CAS No. |

30276-87-0 |

|---|---|

Molecular Formula |

C44H26O12 |

Molecular Weight |

746.7 g/mol |

IUPAC Name |

8-hydroxy-2-[8-hydroxy-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methyl-1,4-dioxonaphthalen-2-yl]-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C44H26O12/c1-15-9-21-27(49)13-19(41(53)35(21)43(55)33(15)31-17(3)11-29(51)37-23(45)5-7-25(47)39(31)37)20-14-28(50)22-10-16(2)34(44(56)36(22)42(20)54)32-18(4)12-30(52)38-24(46)6-8-26(48)40(32)38/h5-14,51-52,55-56H,1-4H3 |

InChI Key |

HIBRRCAYIWFCBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O)C(=O)C(=CC2=O)C5=CC(=O)C6=C(C5=O)C(=C(C(=C6)C)C7=C8C(=O)C=CC(=O)C8=C(C=C7C)O)O |

melting_point |

320 °C |

physical_description |

Solid |

Origin of Product |

United States |

Occurrence and Isolation of Bisisodiospyrin

Botanical Sources within Genus Diospyros

Bisisodiospyrin has been identified in several species of the Diospyros genus, which is a part of the Ebenaceae family. These plants are known for producing a diverse array of secondary metabolites, including various naphthoquinones.

Diospyros morrisiana, a species of persimmon, has been confirmed as a botanical source of this compound. Research has led to the isolation of this compound from this particular plant species.

While research on the chemical constituents of Diospyros japonica is ongoing, studies of the Diospyros genus frequently report the presence of various naphthoquinones, suggesting the potential for this compound to be present in this species as well. Further targeted phytochemical analyses are required to definitively confirm its occurrence and concentration.

This compound has been successfully isolated from the root of Diospyros piscatoria. This finding highlights the root of this plant as a significant natural source of the compound. mdpi.comresearchgate.netnih.gov

Beyond the aforementioned species, this compound and related naphthoquinones have been identified in other members of the Diospyros genus. For instance, studies have reported the isolation of this compound from Diospyros lotus. The broader investigation of the genus continues to reveal the distribution of this and other similar chemical constituents.

Table 1: Occurrence of this compound in Diospyros Species

| Species | Plant Part | Reference |

| Diospyros morrisiana | Not specified | |

| Diospyros piscatoria | Root | mdpi.comresearchgate.netnih.gov |

| Diospyros lotus | Not specified |

Methodologies for Extraction and Purification

The isolation of this compound from its botanical sources involves a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques for purification.

Solvent extraction is a primary method used to isolate this compound from plant material. This process involves the use of a solvent to dissolve the target compound from the plant matrix. The choice of solvent is crucial and is often based on the polarity of the target molecule.

For the extraction of naphthoquinones like this compound from Diospyros species, a common approach involves the following steps:

Initial Extraction: The dried and powdered plant material, such as the roots of D. piscatoria, is subjected to extraction with a solvent.

Fractionation: The crude extract is then often partitioned between immiscible solvents of varying polarities to separate compounds based on their differential solubility. This step helps in the preliminary separation of this compound from other components.

Following solvent extraction, further purification is necessary to isolate this compound in a pure form. This is typically achieved through chromatographic methods. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to separate this compound from other closely related compounds present in the extract. The purity of the isolated compound is then confirmed using analytical techniques like spectroscopy.

Table 2: Summary of Extraction and Purification Steps for Naphthoquinones from Diospyros Species

| Step | Technique | Purpose |

| 1 | Solvent Extraction | To obtain a crude extract containing this compound from the plant material. |

| 2 | Liquid-Liquid Partitioning | To fractionate the crude extract based on the polarity of its components. |

| 3 | Column Chromatography | To separate this compound from other compounds in the enriched fraction. |

| 4 | High-Performance Liquid Chromatography (HPLC) | For final purification of this compound to a high degree of purity. |

Chromatographic Isolation Procedures

The purification of this compound from crude plant extracts relies heavily on chromatographic techniques that separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The complex nature of the extracts necessitates the use of high-resolution methods to achieve the desired purity.

Overpressure Layer Chromatography (OPLC) is a forced-flow planar chromatographic technique that offers enhanced separation efficiency and shorter analysis times compared to traditional thin-layer chromatography (TLC). slideshare.net In OPLC, the sorbent layer is covered by a flexible membrane under external pressure, creating a closed system through which the mobile phase is pumped at a constant flow rate. slideshare.netnih.gov This setup eliminates the vapor phase, leading to separations that are more reproducible and comparable to High-Performance Liquid Chromatography (HPLC). researchgate.net

While specific OPLC parameters for the isolation of this compound are not extensively detailed in publicly available literature, a hypothetical separation can be designed based on the principles of the technique and the chemical nature of naphthoquinones. A preparative OPLC system would be suitable for the purification of this compound from a pre-fractionated extract of Diospyros species. The following table outlines plausible parameters for such a separation.

Table 1: Hypothetical Preparative OPLC Parameters for this compound Isolation

| Parameter | Value/Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 HPTLC plates |

| Mobile Phase | Toluene-Ethyl Acetate-Formic Acid (e.g., 75:25:1, v/v/v) |

| Sample Application | Band application of a concentrated fraction |

| External Pressure | 50 bar |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Collection | Eluted bands collected using a fraction collector |

This OPLC method would allow for the efficient separation of this compound from other less polar and more polar naphthoquinones and related compounds present in the extract. The collected fractions would then be analyzed for purity, typically by HPLC.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification and analysis of natural products like this compound. nih.gov Its high resolving power is essential for separating structurally similar compounds. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the separation of naphthoquinones.

For dimeric naphthoquinones, such as the related compound diospyrin (B1219850), an isocratic mobile phase of acetonitrile (B52724) and water in a 50:50 ratio has been shown to be effective. nih.gov This provides a strong basis for developing a preparative HPLC method for the tetrameric this compound. A C18 column would be the stationary phase of choice, offering excellent hydrophobic interactions for the separation of such compounds.

Table 2: Preparative HPLC Parameters for the Purification of this compound

| Parameter | Value/Description |

| Column | Preparative C18 column (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40, v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 435 nm |

| Injection Volume | Dependent on sample concentration and column capacity |

| Temperature | Ambient |

Using these conditions, this compound can be isolated with a high degree of purity. The retention time would be specific to the compound under these exact conditions, allowing for its identification and collection. The purity of the isolated this compound would be confirmed by analytical HPLC and spectroscopic methods.

Biosynthetic Pathways of Bisisodiospyrin

Precursor Compounds in Naphthoquinone Biosynthesis

The foundation of bisisodiospyrin lies in the biosynthesis of its fundamental building blocks. These precursors are themselves complex molecules synthesized by plants through intricate metabolic pathways.

The primary monomeric precursor in the biosynthesis of this compound is 7-methyljuglone (B1678795). nih.gov This compound is a member of the naphthoquinone class, which are aromatic compounds derived from naphthalene (B1677914). nih.gov In higher plants, the synthesis of the naphthoquinone skeleton, including 7-methyljuglone, can occur through at least three distinct pathways: the shikimate, homogentisate, and polyacetate-malonate pathways. nih.gov Research suggests that 7-methyljuglone, along with the related compound plumbagin (B1678898), is formed via the acetate (B1210297) pathway, a process that is also common in fungi. nih.gov This pathway involves the formation of a hexaacetyl chain which cyclizes to create the core naphthalene structure. nih.gov 7-methyljuglone serves as the fundamental unit that undergoes dimerization to form more complex structures. nih.gov

Table 1: Key Precursor Compounds

| Compound Name | Chemical Class | Biosynthetic Role |

|---|---|---|

| 7-Methyljuglone | Naphthoquinone | Monomeric precursor |

| Diospyrin (B1219850) | Bisnaphthoquinone | Dimeric intermediate |

This compound is structurally a tetramer, meaning it is composed of four monomeric naphthoquinone units. Its direct precursor is isodiospyrin (B31453), a dimeric naphthoquinone. researchgate.net Isodiospyrin, along with its isomer diospyrin, are formed from the coupling of two 7-methyljuglone molecules. nih.govresearchgate.net While diospyrin is a racemic mixture, isodiospyrin is optically active. researchgate.net The biosynthesis proceeds by the dimerization of isodiospyrin molecules to yield the final tetrameric structure of this compound. This hierarchical assembly, from monomer to dimer and then to tetramer, is a key feature of its natural synthesis.

Proposed Biosynthetic Mechanisms

The assembly of this compound from its precursors is thought to involve specific chemical reactions that are common in natural product biosynthesis. These mechanisms facilitate the coupling of the monomeric and dimeric units.

The formation of dimeric naphthoquinones like diospyrin and its isomers from 7-methyljuglone is proposed to occur via oxidative dimerization. up.ac.za This type of reaction involves the oxidation of the monomer, which generates reactive intermediates that can then couple to form a dimer. For instance, the formation of neodiospyrin, an isomer of diospyrin, has been observed to occur when 7-methyljuglone is exposed to air in a silica (B1680970) gel matrix, suggesting that a non-enzymatic oxidative coupling can take place. up.ac.za It is plausible that similar oxidative processes, likely enzyme-mediated in a biological context, are responsible for the dimerization of 7-methyljuglone to isodiospyrin and the subsequent dimerization of isodiospyrin to form this compound.

Condensation reactions are another class of chemical transformations that could play a role in the biosynthesis of bis-naphthoquinones. Reactions such as the Knoevenagel condensation have been utilized in the laboratory synthesis of dimeric naphthoquinone derivatives. researchgate.net In these reactions, a new carbon-carbon bond is formed through the reaction of a carbonyl group with a compound containing an active methylene (B1212753) group. While direct evidence for this specific mechanism in the in-vivo formation of this compound is not established, biomimetic syntheses of related complex natural products have successfully employed intramolecular aldol-type condensation reactions, suggesting that such pathways are feasible in natural systems. rsc.org

Enzymatic Systems Involved in Naphthoquinone Biosynthesis

While some steps in the formation of complex naphthoquinones may occur spontaneously under specific conditions, the biosynthesis in living organisms is typically regulated by specific enzymes. These biocatalysts ensure the efficiency and selectivity of the reactions. The biosynthesis of the 1,4-naphthoquinone (B94277) core structure and its subsequent modifications are known to be enzyme-dependent. researchgate.net Enzymes such as laccases are known to catalyze oxidative C-C coupling reactions, which are essential for dimerization processes. acs.org Although the specific enzymes that catalyze the dimerization of 7-methyljuglone to isodiospyrin and the further coupling to this compound have not been fully characterized, it is highly probable that oxidoreductases and other enzyme classes play a crucial role in orchestrating this complex biosynthetic pathway.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 7-Methyljuglone |

| Aloe-emodin |

| Aloesaponarin I |

| This compound |

| Chrysophanol |

| Diospyrin |

| Isodiospyrin |

| Juglone (B1673114) |

| K1115A |

| Mamegakinone |

| Menadione |

| Neodiospyrin |

Chemical Synthesis and Derivatization of Bisisodiospyrin

Synthetic Strategies for Bisisodiospyrin

The construction of the this compound scaffold is primarily approached through the dimerization of a suitable 7-methyljuglone (B1678795) monomer. The key challenge lies in controlling the specific connection between the two monomer units to yield the desired isomer.

Nature produces complex dimeric metabolites through enzyme-mediated oxidative dimerization of phenolic precursors. nih.gov A biomimetic strategy attempts to replicate this approach in a laboratory setting. This involves the oxidation of a monomeric precursor to generate a reactive radical intermediate, which then undergoes dimerization. nih.gov

In the absence of enzymes, achieving high regio- and stereoselectivity in such chemical couplings is a primary obstacle. nih.gov Phenolic oxidative couplings can be initiated by various chemical oxidants. For instance, studies on related phenolic systems have utilized reagents like vanadium oxychloride. However, these chemical methods often yield a mixture of products with modest regiocontrol, highlighting the difficulty in mimicking the precision of natural biosynthetic pathways. nih.gov The success of a biomimetic approach hinges on finding conditions that favor the formation of one regioisomer over others.

To improve control over the dimerization process, catalyst-facilitated oxidative coupling reactions are employed. These methods utilize metal catalysts to mediate the formation of the bond between the two monomer units, often leading to higher yields and improved selectivity compared to non-catalytic methods.

Several types of metal catalysts have been shown to be effective for the oxidative coupling of naphthoquinones and related phenolic compounds:

Copper Catalysts: Copper(II) acetate (B1210297) has been successfully used to catalyze the oxidative coupling of 1,4-naphthoquinone (B94277) with anilines. nih.gov In these reactions, the copper catalyst facilitates a cleaner, faster, and higher-yielding transformation compared to uncatalyzed reactions. nih.gov Copper catalysts, sometimes used in conjunction with a Lewis acid, are also effective in the oxidative cross-coupling of naphthol derivatives. researchgate.net

Iron Catalysts: Inexpensive and abundant iron salts are also effective catalysts for direct oxidative C-C dehydrogenative coupling reactions. rsc.org An iron-based catalytic system has been used to synthesize arylated quinones from quinones and electron-rich arenes, demonstrating the utility of iron in forming new carbon-carbon bonds on a quinone scaffold. rsc.org

These catalyst-facilitated reactions typically proceed through a mechanism involving coordination of the catalyst to the naphthoquinone monomer, which increases its electrophilicity and facilitates a subsequent coupling step. rsc.org

This compound is structurally derived from the dimerization of a 7-methyljuglone monomer. Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) is a well-known allelopathic naphthoquinone produced by plants in the Juglandaceae family, such as the black walnut tree. researchgate.net Its natural availability and established chemistry make it and its derivatives attractive starting materials for the synthesis of more complex bis-naphthoquinones.

The biosynthesis of juglone itself proceeds from intermediates in the phylloquinone (vitamin K1) pathway. researchgate.net Synthetic strategies can leverage this by using juglone or its methylated analogue, 7-methyljuglone, as the direct precursor for a dimerization reaction. The synthesis of this compound would therefore involve a key step where two molecules of 7-methyljuglone are coupled, typically through an oxidative process as described in the sections above, to form the dimeric structure.

Optimization of Synthetic Conditions

The yield and purity of this compound obtained through any synthetic route are highly dependent on the reaction conditions. Optimization of these parameters is a critical step in developing an efficient and practical synthesis. The process involves systematically varying conditions to find the ideal balance for maximizing the yield of the desired product while minimizing side reactions.

An example of parameters typically screened during the optimization of a catalyst-facilitated oxidative coupling of a naphthoquinone is shown in the table below.

| Entry | Catalyst (mol%) | Oxidant (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Fe (10) | (NH₄)₂S₂O₈ (2.0) | 100 | 58 |

| 2 | Fe (20) | (NH₄)₂S₂O₈ (2.0) | 100 | 65 |

| 3 | Fe (10) | Oxone (2.0) | 100 | 42 |

| 4 | Fe (10) | (NH₄)₂S₂O₈ (2.0) | 80 | 35 |

| 5 | Fe (20) | (NH₄)₂S₂O₈ (2.5) | 100 | 71 |

This table is illustrative, based on data for a related arylquinone synthesis, to demonstrate a typical optimization process. rsc.org

Reaction temperature is a crucial variable. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts or decomposition of the starting material or product. For instance, some oxidative coupling reactions are conducted at elevated temperatures, such as 80-100 °C, to ensure a sufficient reaction rate. rsc.org The optimal temperature must be determined experimentally to maximize the yield of this compound. The pH of the reaction medium can also be critical, especially in reactions involving phenolic compounds, as it affects the protonation state of the hydroxyl groups and can influence the reactivity of the monomeric precursors.

The choice of catalyst is paramount for the success of catalyst-facilitated reactions. Different metal catalysts can exhibit varying levels of efficiency and selectivity. Iron and copper salts are common choices for oxidative coupling due to their effectiveness and low cost. nih.govrsc.org The efficiency of the catalyst is also dependent on its concentration (catalyst loading). Increasing the amount of catalyst can increase the reaction rate and yield up to a certain point, after which it may not provide any further benefit or could even promote side reactions. rsc.org Furthermore, the addition of co-catalysts or additives, such as Lewis acids or specific ligands, can significantly enhance the efficiency and selectivity of the primary catalyst. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound, a complex tetrameric naphthoquinone, has been an area of significant research interest. nih.gov Strategies often focus on the modification of its precursors, such as diospyrin (B1219850) and isodiospyrin (B31453), to generate novel compounds with potentially enhanced biological activities. nih.govnih.gov These synthetic efforts have led to a variety of derivatives, including aminoquinonoids, epoxides, and ethers. nih.govnih.govnih.gov

The derivatization of diospyrin, a bisnaphthoquinonoid, has been a key strategy for producing novel compounds. nih.govnih.gov One approach involves the conversion of diospyrin to its dimethyl ether derivative using methyl iodide and silver oxide. nih.gov This intermediate allows for the subsequent introduction of aliphatic and aromatic amino substituents through a 1,4-Michael addition reaction followed by air oxidation. nih.gov

Another significant class of derivatives includes aminonaphthoquinones. nih.gov The synthesis of these compounds from diospyrin has been reported, with an aminoacetate derivative demonstrating notable biological activity. nih.gov Furthermore, the creation of an epoxide derivative from diospyrin has been achieved, which also showed significant antiproliferative effects in studies. nih.gov Researchers have also explored glycoside derivatives, such as a mannosyl adduct derived from diospyrin, to develop new lead compounds. nih.gov

In addition to modifying the parent quinone, synthetic routes have been developed for the core binaphthalene structure, which is analogous to isodiospyrin. researchgate.net One such method involves the aryl-aryl coupling of a prefixed aryloxy-methyl-aryl intermediate, followed by the reductive cleavage of the resulting ethereal bridge to form a binaphthalenyl-ol. researchgate.net This intermediate can then be oxidized using reagents like Fremy's salt to yield the corresponding binaphthalenyl-dione. researchgate.net

The following tables provide a summary of key synthetic approaches and the resulting analogues and derivatives related to this compound's precursors.

Table 1: Synthesis of Diospyrin Analogues and Derivatives

| Derivative Class | Starting Material | Key Reagents/Conditions | Resulting Analogue Example | Reference(s) |

|---|---|---|---|---|

| Aminoquinonoids | Diospyrin | 1. Methyl iodide, Silver oxide2. Amino compounds (e.g., aminoacetate) | Aminoacetate derivative | nih.gov, nih.gov |

| Epoxides | Diospyrin | Oxidizing agents | Epoxide derivative | nih.gov |

| Ether Derivatives | Diospyrin | Methyl iodide, Silver oxide | Dimethyl ether derivative | nih.gov |

| Glycosides | Diospyrin | Mannosyl donors | Mannosyl adduct | nih.gov |

Table 2: Synthesis of Isodiospyrin-like Binaphthalene Core

| Synthetic Strategy | Key Intermediate | Key Reagents/Conditions | Final Product Example | Reference(s) |

|---|---|---|---|---|

| Aryl-Aryl Coupling | Aryloxy-methyl-aryl intermediate | 1. Aryl-aryl coupling2. Reductive cleavage | 4,5,8′-Trimethoxy-2,3′-dimethyl-[1,2′]-binaphthalenyl-1′-ol | researchgate.net |

| Oxidation | Binaphthalenyl-ol | Fremy's salt | 4,5,8′-Trimethoxy-2,3′-dimethyl-[1,2′]-binaphthalenyl-1′,4′-dione | researchgate.net |

Reactivity and Chemical Transformations of Bisisodiospyrin

Electrophilic Substitution Reactions

The 1,4-naphthoquinone (B94277) rings in bisisodiospyrin are generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the two carbonyl groups. This effect reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles.

However, the presence of electron-donating groups (EDGs) on the rings—specifically the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups—partially counteracts this deactivation. These groups act as ortho- and para-directors, activating the positions relative to them for electrophilic attack.

Hydroxyl and Methoxy Groups: These are strong activating groups that direct incoming electrophiles to their ortho and para positions.

Methyl Group: This is a weak activating group, also providing ortho- and para-direction.

Despite this potential, electrophilic substitution reactions such as nitration or halogenation on the this compound scaffold are not commonly reported in the literature. Such reactions would likely require harsh conditions (e.g., strong acids, high temperatures), which could lead to undesired side reactions, including oxidation, degradation of the quinone system, or cleavage of the biaryl bond. The complexity of the molecule and the presence of multiple potential reaction sites make achieving selective substitution a significant synthetic challenge.

Redox Chemistry of the Naphthoquinone Core

The most prominent and studied aspect of this compound's chemistry is the redox activity of its two naphthoquinone moieties. The ability to accept and donate electrons allows the molecule to participate in a range of reversible and irreversible redox processes.

The quinone system (Q) of this compound can be readily reduced to its corresponding hydroquinone (B1673460) form (H₂Q). This transformation is a classic two-electron, two-proton process. The reduction can proceed in a single step or via a two-step mechanism involving a one-electron reduction to form a transient semiquinone radical anion (Q•⁻) intermediate.

Common laboratory reducing agents capable of effecting this transformation include sodium dithionite (B78146) (Na₂S₂O₄) and sodium borohydride (B1222165) (NaBH₄). The reduction is often accompanied by a distinct color change, as the highly conjugated, colored quinone is converted into the less conjugated, typically colorless or pale-yellow hydroquinone. This reduction is generally reversible; the resulting this compound hydroquinone can be easily re-oxidized to the parent quinone by mild oxidizing agents, including atmospheric oxygen.

| Reactant | Reducing Agent | Key Intermediate | Final Product | Typical Observation |

|---|---|---|---|---|

| This compound (Quinone) | Sodium Dithionite (Na₂S₂O₄) | Semiquinone radical anion | This compound hydroquinone | Loss of orange/red color to yield a colorless or pale-yellow solution. |

| This compound (Quinone) | Sodium Borohydride (NaBH₄) | Semiquinone radical anion | This compound hydroquinone | Decolorization of the solution. |

The redox chemistry of this compound is central to its ability to generate reactive oxygen species (ROS). This process, known as redox cycling, involves the futile, repeated reduction and re-oxidation of the quinone core.

The cycle is initiated by the one-electron reduction of the parent this compound quinone (Q) to its semiquinone radical anion (Q•⁻). In biological systems, this reduction can be catalyzed by cellular reductases such as NADPH-cytochrome P450 reductase. The highly unstable semiquinone radical can then rapidly transfer its extra electron to molecular oxygen (O₂), a ubiquitous molecule. This reaction regenerates the parent quinone (Q), allowing it to re-enter the cycle, and simultaneously produces a superoxide (B77818) anion radical (O₂•⁻).

The superoxide anion is the primary ROS generated. It can be further converted into other, more potent ROS through subsequent reactions:

Dismutation: Superoxide can be converted to hydrogen peroxide (H₂O₂) and oxygen, either spontaneously or catalyzed by the enzyme superoxide dismutase.

Haber-Weiss/Fenton Reactions: In the presence of transition metal ions like Fe²⁺, hydrogen peroxide can be converted into the extremely reactive hydroxyl radical (•OH).

This continuous generation of ROS can induce significant oxidative stress, a key mechanism underlying the chemical reactivity of naphthoquinones in biological environments.

| Step | Reaction Equation | Description |

|---|---|---|

| 1. Initial Reduction | Q + e⁻ → Q•⁻ | This compound (Q) is reduced to the semiquinone radical (Q•⁻) by a reducing agent or enzyme. |

| 2. Superoxide Formation | Q•⁻ + O₂ → Q + O₂•⁻ | The semiquinone radical transfers an electron to molecular oxygen, regenerating the parent quinone and forming a superoxide anion radical. |

| 3. Hydrogen Peroxide Formation | 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂ | Two superoxide radicals undergo dismutation to form hydrogen peroxide. |

| 4. Hydroxyl Radical Formation (Fenton Reaction) | H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ | Hydrogen peroxide reacts with a ferrous ion to produce the highly reactive hydroxyl radical. |

Condensation Reactions and Polymerization Potential

The carbonyl carbons of the naphthoquinone units in this compound are electrophilic and can undergo condensation reactions with various nucleophiles. Although less studied than its redox chemistry, this reactivity provides a pathway for synthesizing more complex derivatives. For instance, this compound could theoretically react with:

Primary amines (R-NH₂): To form Schiff base derivatives.

o-Diamines: Such as o-phenylenediamine, which could react with the dicarbonyl system to form complex, fused heterocyclic structures like phenazines.

Furthermore, the bifunctional nature of this compound, possessing two distinct and reactive naphthoquinone centers, imparts a theoretical potential for its use as a monomer in polymerization. Several polymerization strategies could be envisioned:

Condensation Polymerization: Reaction with a complementary bifunctional co-monomer, such as a diamine or diol, could lead to the formation of linear polymers.

Oxidative Polymerization: The phenolic hydroxyl groups could potentially be used as sites for oxidative coupling, creating ether or C-C linkages between monomer units to form a polymer.

A polymer derived from this compound would be expected to possess unique properties, including inherent color, redox activity, and potential semiconducting behavior due to the extended conjugated π-system. However, the synthesis and characterization of such polymers are not well-documented and represent an area for future research in materials science.

Mechanistic Investigations of Bisisodiospyrin S Biological Activities

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of naphthoquinones are attributed to a variety of molecular interactions that ultimately compromise the viability of microorganisms. mdpi.com These mechanisms often involve a multi-pronged attack on bacterial cells rather than a single target.

Current scientific literature on the antimicrobial action of naphthoquinones does not prominently feature the inhibition of cell wall synthesis as a primary mechanism. The principal modes of action for this class of compounds are typically centered on intracellular targets and the induction of cellular stress, rather than direct interference with the biosynthesis of peptidoglycan, the main component of bacterial cell walls. nih.govmdpi.comlibretexts.org

Naphthoquinones are known to disrupt a wide array of essential bacterial cellular functions through several key mechanisms. mdpi.com Their planar structure allows them to function as DNA-intercalating agents, which can interfere with DNA replication and repair processes. mdpi.com Furthermore, these compounds can inhibit critical enzymes, such as topoisomerases, which are vital for managing DNA topology during replication. mdpi.com

The integrity of the bacterial cell membrane can also be compromised. Some naphthoquinone derivatives have been shown to induce cell membrane damage, leading to the leakage of intracellular components. mdpi.comnih.gov This disruption can also affect the membrane's role in cellular respiration and energy production. nih.gov By chelating essential intracellular metal ions, such as iron, naphthoquinones can further disrupt enzymatic functions that are dependent on these cofactors for their activity. mdpi.com

A primary and extensively studied mechanism of antimicrobial action for naphthoquinones is the induction of oxidative stress. mdpi.comresearchgate.net The quinone structure is redox-active, allowing it to accept electrons from cellular components, such as the electron transport chain. cdnsciencepub.comnih.gov This initiates a redox cycle where the naphthoquinone is reduced to a semiquinone radical. fu-berlin.de This radical can then react with molecular oxygen to generate superoxide (B77818) anions (O₂⁻) and other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•). cdnsciencepub.comnih.govfu-berlin.denih.gov

This surge in ROS overwhelms the bacterium's antioxidant defense systems, leading to widespread cellular damage. nih.govutexas.edu Key cellular macromolecules are targeted by this oxidative damage:

Lipids: ROS can initiate lipid peroxidation, a chain reaction that damages the bacterial cell membrane, leading to increased permeability and loss of integrity. cdnsciencepub.com

Proteins: Oxidation of amino acid residues can lead to protein misfolding, loss of enzymatic function, and aggregation. researchgate.net

DNA: ROS can cause damage to nucleotide bases and the sugar-phosphate backbone, resulting in mutations and strand breaks that can be lethal to the cell. mdpi.com

Bisisodiospyrin has demonstrated antibacterial activity, with reported Minimum Inhibitory Concentration (MIC) values in the range of 300 to 400 µg/mL. nih.govresearchgate.net

| Compound | Reported MIC Range (µg/mL) |

|---|---|

| This compound | 300 - 400 |

Generally, naphthoquinones tend to exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.comoup.com This differential activity is largely attributed to the structural differences in their respective cell envelopes. The outer membrane of Gram-negative bacteria, which is absent in Gram-positive bacteria, acts as an additional protective barrier that can limit the penetration of antimicrobial compounds like naphthoquinones. mdpi.com The thick, exposed peptidoglycan layer of Gram-positive bacteria is generally more permeable to such molecules. mdpi.com

Mechanistic Insights into Other Biological Effects

The chemical nature of naphthoquinones allows them to play a dual role in the modulation of oxidative stress, acting as both pro-oxidants and antioxidants. bpasjournals.combpasjournals.com As detailed in section 6.1.3, their ability to undergo redox cycling can generate ROS, making them effective pro-oxidants, particularly in the context of antimicrobial and anticancer activity. mdpi.comnih.gov

Conversely, the same redox properties enable naphthoquinones to act as antioxidants by scavenging free radicals. bpasjournals.combpasjournals.com The phenolic hydroxyl groups present in many naturally occurring naphthoquinones can donate a hydrogen atom to neutralize highly reactive radicals, thereby terminating damaging chain reactions. mdpi.com This antioxidant capacity has been demonstrated for various naphthoquinone derivatives, such as shikonin (B1681659) and its analogues. nih.gov The ultimate effect of a naphthoquinone—whether it acts as a pro-oxidant or an antioxidant—can depend on various factors, including its specific chemical structure, its concentration, and the specific cellular environment. bpasjournals.com

Molecular Targets in Cellular Pathways (e.g., Topoisomerase I inhibition, in vitro mechanistic studies of related compounds)

Research into the molecular targets of this compound's analogues has primarily focused on their interaction with DNA topoisomerases, crucial enzymes in DNA replication and transcription.

Topoisomerase I Inhibition by Related Compounds:

Extensive in vitro studies have identified diospyrin (B1219850) and isodiospyrin (B31453) as potent inhibitors of DNA topoisomerase I. Diospyrin has been shown to be a novel inhibitor of type I DNA topoisomerase in the parasite Leishmania donovani. nih.gov Its mechanism of action involves binding to the enzyme and stabilizing the "cleavable complex" of topoisomerase I and DNA, which leads to DNA damage. nih.govresearchgate.net This action is specific to the parasitic enzyme, as much higher concentrations are needed to inhibit human topoisomerase I. nih.govresearchgate.net

Similarly, isodiospyrin is recognized as a novel inhibitor of human DNA topoisomerase I (htopo I). nih.gov Unlike camptothecin, a well-known topoisomerase I poison, isodiospyrin does not stabilize the covalent complex between the enzyme and DNA. Instead, it is suggested that isodiospyrin inhibits the enzyme by binding directly to it, thereby preventing its access to the DNA substrate. nih.gov Furthermore, isodiospyrin has been found to inhibit the kinase activity of htopo I, which is another facet of its function. nih.gov

The inhibitory actions of these related naphthoquinones on such a critical cellular enzyme provide a strong basis for investigating topoisomerase I as a potential molecular target for this compound.

Table 1: In Vitro Mechanistic Studies of Compounds Related to this compound

| Compound | Molecular Target | Organism/Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| Diospyrin | DNA Topoisomerase I | Leishmania donovani | Stabilizes the topoisomerase I-DNA "cleavable complex" | Specific inhibitor of the parasitic enzyme; exerts its effect by binding to the enzyme. nih.govresearchgate.net |

| Isodiospyrin | Human DNA Topoisomerase I (htopo I) | Human | Binds directly to htopo I, limiting its access to DNA; inhibits kinase activity of htopo I. | Does not induce htopo I-DNA covalent complexes; antagonizes camptothecin-induced DNA cleavage. nih.gov |

Apoptosis Induction Pathways (if related to ROS generation from quinonoids)

The chemical structure of this compound places it in the quinonoid class of compounds. A recognized mechanism of action for many quinones involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger programmed cell death, or apoptosis.

ROS Generation and Apoptosis by Quinonoids:

Quinones are known to be redox active molecules that can participate in cellular redox cycling. This process can lead to the production of superoxide radicals, which are then converted to other forms of ROS, such as hydrogen peroxide. mdpi.com An excessive accumulation of ROS within a cell can overwhelm its antioxidant defense systems, leading to damage of critical biomolecules like lipids, proteins, and DNA. mdpi.com

This ROS-induced cellular damage can initiate apoptotic pathways. For instance, oxidative stress is a known activator of signaling cascades that lead to apoptosis, including the mitogen-activated protein kinase (MAPK) pathway. mdpi.commdpi.com The induction of apoptosis is a key mechanism for the anticancer activity of many natural compounds. mdpi.com Thymoquinone, another quinone-containing natural product, has been shown to induce apoptosis in cancer cells through the generation of ROS. mdpi.com

While direct evidence linking this compound to ROS-mediated apoptosis is not yet established, its quinonoid structure makes this a plausible and important pathway to investigate. The ability of related compounds from the Diospyros genus to induce apoptosis in cancer cell lines has been documented, often involving the upregulation of pro-apoptotic proteins like BAX and the activation of caspases. peerj.comnih.gov This lends further support to the hypothesis that this compound may act through similar mechanisms.

Structure Activity Relationship Sar Studies of Bisisodiospyrin and Its Analogues

Impact of the Quaternaphthalene Core on Biological Activity

The quaternaphthalene core, a defining feature of bisisodiospyrin, which is a tetramer of 7-methyljuglone (B1678795), appears to have a significant, and seemingly detrimental, impact on its antibacterial activity when compared to its dimeric and monomeric precursors. Research has shown that this compound exhibits considerably weaker antibacterial action than its dimeric counterparts, diospyrin (B1219850) and isodiospyrin (B31453).

Specifically, studies have reported the minimum inhibitory concentration (MIC) values for this compound to be in the range of 300 to 400 μg/mL against a panel of bacteria. nih.gov In the same study, another tetrameric form of plumbagin (B1678898) remained inactive at concentrations up to 500 μg/mL. nih.gov This suggests that the increased molecular size and complexity of the tetrameric structure may hinder its interaction with bacterial targets or reduce its ability to penetrate bacterial cell walls, leading to diminished antibacterial efficacy. The steric bulk of the quaternaphthalene structure could be a primary factor in this observed decrease in activity.

Influence of Hydroxy and Methyl Substitutions

While specific studies detailing the influence of hydroxy and methyl substitutions directly on the this compound scaffold are not extensively available, general principles from the broader class of naphthoquinones can offer valuable inferences. In many naphthoquinone derivatives, the presence and position of hydroxyl and methyl groups are critical determinants of biological activity.

Hydroxyl groups are known to be important for the activity of many quinones, often participating in hydrogen bonding with biological targets and influencing the redox potential of the molecule. The position of these groups on the naphthoquinone ring can significantly alter their electronic properties and, consequently, their reactivity and biological action.

Comparative SAR with Related Naphthoquinones

A comparative analysis of the structure-activity relationships of this compound with its dimeric and monomeric relatives provides a clearer picture of the structural requirements for antibacterial activity in this class of compounds.

Diospyrin and Isodiospyrin

Both diospyrin and isodiospyrin are dimeric naphthoquinones and isomers, differing in the linkage between the two 7-methyljuglone units. These dimeric compounds exhibit significantly greater antibacterial activity than the tetrameric this compound. nih.gov

Studies have demonstrated that isodiospyrin is generally more active than diospyrin against a range of bacteria. nih.gov For instance, isodiospyrin has shown potent activity against various bacterial strains, highlighting the importance of the specific stereochemistry and linkage in the dimer for optimal antibacterial effect. The lower MIC values of these dimeric compounds compared to this compound strongly indicate that dimerization is more favorable for antibacterial activity than tetramerization in this series of naphthoquinones.

7-Methyljuglone and Other Dimeric/Monomeric Naphthoquinones

The data implies an optimal molecular size for antibacterial efficacy within this series, with the dimeric structures of diospyrin and isodiospyrin representing a more favorable conformation for interacting with bacterial targets than the larger, more sterically hindered tetrameric structure of this compound or the smaller monomeric 7-methyljuglone in some contexts.

| Compound | Structure | Reported Antibacterial Activity (MIC) |

| This compound | Tetrameric | 300 - 400 μg/mL |

| Diospyrin | Dimeric | Generally less active than isodiospyrin |

| Isodiospyrin | Dimeric | Generally more active than diospyrin |

| 7-Methyljuglone | Monomeric | Bioactive against various pathogens |

Identification of Pharmacophore Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. While a specific pharmacophore model for the antibacterial activity of this compound has not been explicitly defined in the available literature, key features can be inferred from the comparative SAR studies of it and its analogues.

Based on the structure of the active monomer, 7-methyljuglone, and the more potent dimers, the essential pharmacophoric elements likely include:

The 1,4-naphthoquinone (B94277) core: This planar ring system is fundamental to the activity of this class of compounds and is involved in redox cycling and interactions with biological macromolecules.

The hydroxyl group: This group is likely a key hydrogen bond donor and/or acceptor, facilitating interactions with the active sites of target enzymes or proteins.

Optimal molecular size and shape: The decrease in activity from the dimeric to the tetrameric form suggests that there is an optimal spatial arrangement and size for effective binding to the bacterial target. Excessive bulk, as seen in this compound, appears to be detrimental.

Advanced Theoretical and Computational Studies of Bisisodiospyrin

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are foundational in computational chemistry, used to model the electronic structure and energy of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the distribution of electrons and predict a wide range of molecular properties. For Bisisodiospyrin, QM calculations would offer a fundamental understanding of its intrinsic chemical nature.

Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. The energy and shape of the HOMO indicate the molecule's ability to act as a nucleophile.

LUMO: This is the innermost orbital without electrons and can act as an electron acceptor. The LUMO's energy and shape are indicative of the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and reactivity. ajchem-a.com A smaller gap suggests the molecule is more easily excitable and therefore more reactive. For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for its reactivity with other molecules. wikipedia.orgprinceton.edu

Molecular Modeling and Simulation

While QM methods provide a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic movements over time. nih.govmdpi.comnih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govbiointerfaceresearch.com This method is crucial in drug discovery for predicting how a compound might interact with a biological target. mdpi.com While specific docking studies for this compound are not prominent, research on the related compound, Diospyrin (B1219850), has shown its potential to interact with enzymes like lipoxygenase (LOX), a target for anti-inflammatory drugs. researchgate.net

In a representative study, Diospyrin was docked into the active site of LOX. The results indicated significant molecular interactions, suggesting a potential mechanism for its observed inhibitory activity. researchgate.net Such investigations provide a structural hypothesis for how these compounds exert their biological effects.

Table 1: Example Molecular Docking Data for Diospyrin Below is an interactive table summarizing typical findings from a molecular docking study of Diospyrin with an enzyme target.

| Parameter | Value | Significance |

| Binding Affinity | -8.5 kcal/mol | Indicates a strong and stable binding interaction between Diospyrin and the target protein. |

| Hydrogen Bonds | 2 | Specific hydrogen bonds formed with key amino acid residues (e.g., HIS518, ILE857) in the active site, anchoring the molecule. |

| Hydrophobic Interactions | 5 | Interactions with nonpolar residues (e.g., LEU560, PHE572) that contribute to the stability of the ligand-protein complex. |

| Key Interacting Residues | HIS518, ILE857, LEU560 | Identifies the specific amino acids in the protein's binding pocket that are crucial for the interaction. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.govmdpi.comnih.gov An MD simulation would begin with a docked complex of this compound and its target protein and apply the laws of motion to observe its behavior over a set period, typically nanoseconds to microseconds. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand within the binding site. A stable RMSD value indicates that the complex remains intact. mdpi.com

Root Mean Square Fluctuation (RMSF): Shows the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding. nih.gov

Binding Free Energy Calculations: Methods like MM-PBSA/GBSA can be used to provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov

These simulations would validate the stability of the interactions predicted by molecular docking and provide a more realistic picture of the binding event at an atomic level. nih.govmdpi.com

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. nih.govmdpi.comresearchgate.net A molecule like this compound is not rigid and can exist in various conformations, each with a different energy level. The biologically active conformation, or the shape the molecule adopts when it binds to a receptor, may not be its lowest energy state. nih.gov

Computational methods can be used to explore the potential energy surface of this compound, identifying low-energy, stable conformers and the energy barriers between them. researchgate.net Understanding the conformational landscape is essential because only specific conformers may be able to fit into the binding site of a target protein, thus influencing the molecule's biological activity.

In Silico Prediction of Molecular Interactions and Target Binding

In silico methodologies are crucial in modern drug discovery for predicting how a compound will interact with biological targets at a molecular level. mdpi.com These computational techniques, including molecular docking and molecular dynamics simulations, provide insights into the binding affinity and stability of ligand-receptor complexes, guiding further experimental studies. nih.govmdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov This approach helps in understanding the binding behavior and simulating the interaction between a small molecule and its biological target. nih.gov For compounds related to this compound, such as diospyrin and its derivatives, computational docking has been employed to elucidate their binding modes with key enzyme targets. nih.gov A notable study utilized docking programs like GOLD and Ligandfit to investigate the interactions between diospyrin and its amino derivatives with human and leishmanial DNA Topoisomerase-I. nih.gov The results of these simulations predicted the specific binding modes within the catalytic core of these enzymes and found a good correlation between the calculated docking scores and experimentally determined cytotoxicity, which helped validate the computational model. nih.gov Such studies provide a structural basis for ligand binding and can be used to design more potent inhibitors. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, analyzing its structural behavior over time. mdpi.comnih.gov These simulations can confirm the stability of interactions predicted by molecular docking. nih.gov By calculating parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the protein-ligand complex. mdpi.com For instance, MD simulations can reveal stable interactions between a compound and specific amino acid residues within the target's active site, involving forces like hydrogen bonding, and hydrophobic and van der Waals interactions. mdpi.com While specific MD simulation studies on this compound are not detailed in the provided context, the methodology is widely applied to natural products to understand their interaction stability with therapeutic targets. mdpi.commdpi.com

The table below summarizes the key aspects of in silico predictions for diospyrin, a closely related naphthoquinonoid.

| Computational Method | Target Protein(s) | Key Findings | Software Used |

| Molecular Docking | Human DNA Topoisomerase-I, Leishmania donovani DNA Topoisomerase-I | Predicted binding modes with the enzyme's catalytic core; docking scores correlated with experimental cytotoxicity. nih.gov | GOLD, Ligandfit nih.gov |

| Pharmacophore Modeling | Leishmania donovani DNA Topoisomerase-I | Elucidated topological and spatial requirements for ligand-receptor interactions. nih.gov | Not Specified nih.gov |

Machine Learning Applications in this compound Research (inference from general theoretical chemistry applications)

Machine learning (ML) is increasingly being applied in theoretical chemistry and drug discovery to accelerate the identification and optimization of potential drug candidates. sciety.org These algorithms can learn from large datasets to predict the properties and activities of chemical compounds, offering a powerful tool for natural product research. nih.gov For a compound like this compound, ML can be leveraged in several ways to advance its research and development.

One primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training an ML algorithm on a dataset of compounds with known activities, a QSAR model can predict the biological activity of new or untested molecules, such as novel this compound derivatives. This allows for the rapid screening of virtual libraries of compounds to identify those with the highest potential efficacy before committing to laboratory synthesis.

Furthermore, machine learning models can be used for target prediction. Deep learning architectures, such as Graph Neural Networks (GNNs), can analyze the structure of a molecule like this compound and predict its potential biological targets by learning from vast databases of known drug-protein interactions. nih.gov This can help uncover new therapeutic applications for the compound beyond its currently known activities. ML models can also predict binding affinity with high accuracy, which is a critical factor in drug design. sciety.org

Another advanced application involves de novo drug design using generative models. These ML models can design entirely new molecules based on desired properties. For this compound, a generative model could be trained to produce novel chemical structures that retain the core pharmacophore of the parent molecule but are optimized for improved potency, selectivity, or better pharmacokinetic profiles.

The table below outlines potential machine learning applications in the context of this compound research.

| Machine Learning Application | Type of Model | Input Data | Predicted Outcome for this compound |

| Bioactivity Prediction | QSAR (e.g., Random Forest, Support Vector Machine) | Chemical structures of this compound derivatives and their measured biological activities. | Predicted potency and efficacy of new, unsynthesized derivatives. |

| Target Identification | Deep Learning (e.g., Graph Neural Networks) | Molecular graph of this compound. | A ranked list of potential protein targets, suggesting new therapeutic uses. nih.gov |

| Binding Affinity Prediction | Regression Models, Deep Learning | 3D structures of this compound and target proteins. | Accurate prediction of the binding strength between this compound and its targets. sciety.org |

| ADMET Prediction | Classification/Regression Models | Molecular descriptors of this compound. | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |

| De Novo Design | Generative Models (e.g., GANs, VAEs) | A library of active molecules and desired chemical properties. | Novel molecular structures based on the this compound scaffold with potentially enhanced therapeutic properties. |

Future Research Trajectories for Bisisodiospyrin

Elucidation of Undiscovered Mechanistic Pathways

The precise biological mechanisms of bisisodiospyrin remain largely unexplored, presenting a significant opportunity for research. While related, simpler naphthoquinones like diospyrin (B1219850) and isodiospyrin (B31453) are known to exert their effects through various means, it is crucial to determine if the tetrameric structure of this compound imparts novel modes of action.

Future studies should focus on:

Redox Cycling and Oxidative Stress: Many quinones generate reactive oxygen species (ROS) within cells, leading to cytotoxicity. Research on diospyrin analogues has shown a correlation between their activity and the generation of ROS in cancer cells. nih.gov Investigations are needed to quantify this compound's capacity for redox cycling and to identify the specific ROS produced and their downstream cellular targets.

Enzyme Inhibition: Isodiospyrin has been identified as a novel inhibitor of human DNA topoisomerase I, acting through direct binding to the enzyme rather than by stabilizing the enzyme-DNA complex. chemfaces.com It is plausible that this compound, with its larger and more complex structure, could interact with topoisomerases or other critical cellular enzymes in a distinct manner, potentially exhibiting different binding affinities or inhibitory profiles.

Interactions with Biological Macromolecules: The planar aromatic ring systems of naphthoquinones allow them to function as DNA-intercalating agents. mdpi.com The tetrameric nature of this compound may allow for more complex or stable interactions with DNA or specific proteins, a hypothesis that warrants detailed biophysical studies.

Rational Design and Synthesis of Novel this compound Analogues

The chemical synthesis of this compound analogues is a formidable challenge that could yield compounds with significantly enhanced or novel biological activities. While research has been successful in creating analogues of the dimeric precursor diospyrin, similar work on the more complex this compound is not yet prevalent. nih.gov

Key research directions include:

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the this compound scaffold is essential. This would involve the targeted addition or modification of functional groups to understand their influence on biological activity. For instance, the synthesis of aminoquinonoid derivatives of diospyrin resulted in analogues with substantially increased antiproliferative activity against human cancer cell lines. nih.gov Applying similar strategies to this compound could lead to the development of potent new therapeutic leads.

Development of Synthetic Methodologies: Creating a library of this compound analogues requires robust and efficient synthetic routes. Research could draw inspiration from methods used to synthesize other complex quinone structures, such as the preparation of isoquinoline (B145761) analogues of streptonigrin (B15502) or spirocyclic cephalosporin (B10832234) analogues, which involve multi-step reactions under specific conditions. mdpi.comnih.gov

Improving Pharmacokinetic Properties: Rational design can be used to optimize the drug-like properties of this compound, such as solubility, stability, and bioavailability, which are critical for translating a compound from a laboratory curiosity to a viable therapeutic agent.

Table 1: Comparison of In Vitro Activity of Diospyrin and a Synthetic Analogue

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Diospyrin (Natural Precursor) | Malignant Skin Melanoma | 0.82 |

| Diospyrin (Natural Precursor) | Epidermoid Laryngeal Carcinoma | 3.58 |

| Aminoacetate Analogue | Malignant Skin Melanoma | 0.06 |

| Aminoacetate Analogue | Epidermoid Laryngeal Carcinoma | 0.92 |

This table illustrates how the rational design and synthesis of an aminoacetate analogue of diospyrin, a precursor to this compound, led to a significant enhancement in antiproliferative activity compared to the parent compound. Data sourced from nih.gov.

Exploration of Novel Research Applications (e.g., agriculture, research tool)

Beyond direct therapeutic applications, the unique properties of this compound could be harnessed in other scientific and industrial domains. Its role as a secondary metabolite in plants suggests potential ecological functions that could be adapted for human use. nih.gov

Potential novel applications include:

Agriculture: Naphthoquinones are known to play a role in plant defense and allelopathy. nih.gov Research on synthetic quinone analogues has demonstrated root-growth inhibitory activity against certain plants, suggesting potential as herbicides or plant growth regulators. nih.gov this compound could be investigated for selective herbicidal, antifungal, or insecticidal properties for crop protection.

Research Tool: Due to its complex structure and defined relationship with its dimeric precursor, this compound can serve as a valuable molecular probe. It can be used in biochemical and cell biology studies to investigate cellular processes sensitive to quinone-induced stress or to explore the binding pockets of novel enzyme targets.

Materials Science: The redox-active and aromatic nature of the this compound scaffold could be of interest in the development of novel electronic materials, sensors, or polymers, although this application is highly speculative and would require significant foundational research.

Q & A

Q. What frameworks guide the interpretation of conflicting cytotoxicity data for this compound in primary vs. cancer cell models?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies. Use pathway enrichment analysis (e.g., KEGG, GO) to identify model-specific vulnerabilities. Disclose cell-line authentication details to mitigate reproducibility concerns .

Data Presentation and Reproducibility Guidelines

- Tabulate Key Findings : Include tables comparing spectral data (δH, δC), IC50 values, and synthetic yields across studies.

- Supplementary Materials : Upload raw NMR spectra, chromatograms, and assay protocols to repositories like Zenodo or Figshare .

- Conflict Disclosure : Clearly state limitations (e.g., solvent interference, assay variability) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.